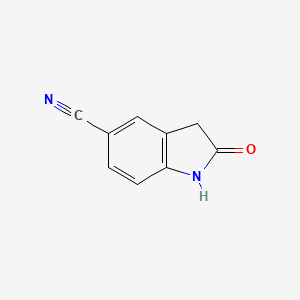

2-Oxoindoline-5-carbonitrile

描述

Contextualization within Indole (B1671886) and Oxindole (B195798) Chemistry

To understand 2-Oxoindoline-5-carbonitrile, one must first consider its parent structures: indole and oxindole. Indole is a foundational aromatic heterocyclic organic compound, consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. chemimpex.com This structure is at the core of many biologically significant molecules, including the amino acid tryptophan and neurotransmitters like serotonin. chemimpex.com

Oxindole, also known as 1,3-dihydro-2H-indol-2-one, is a derivative of indole where the pyrrole ring is partially saturated and contains a carbonyl group (a lactam) at the C-2 position. researchgate.net This structural modification from indole to oxindole significantly alters the molecule's chemical properties and reactivity. Oxindoles are found in the tissues and fluids of mammals and as natural products in various plants. rsc.org

This compound belongs to this oxindole family. Its structure is defined by the characteristic 2-oxoindoline core with a nitrile (-C≡N) group substituted at the 5-position of the benzene ring. The nitrile group is strongly electron-withdrawing, which significantly influences the electronic properties and reactivity of the entire molecule. This feature makes this compound a versatile intermediate in organic synthesis. The nitrile group can undergo various chemical transformations, such as hydrolysis to form a carboxylic acid or a carboxamide, or reduction to yield a primary amine, providing access to a wide array of other functionalized oxindole derivatives. libretexts.org

Significance of the 2-Oxoindoline Scaffold in Medicinal Chemistry and Materials Science

The 2-oxoindoline nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, making it a highly fruitful starting point for drug discovery. researchgate.net A substantial number of oxindole derivatives have been investigated and developed as therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective properties. researchgate.netresearchgate.netmdpi.comnih.gov

In anticancer research, the 2-oxoindoline scaffold is a cornerstone of several approved drugs. For instance, Sunitinib (B231), a multi-targeted receptor tyrosine kinase (RTK) inhibitor used to treat renal cell carcinoma, is built upon this framework. rsc.orgmdpi.com Similarly, Nintedanib, an inhibitor used for idiopathic pulmonary fibrosis and certain cancers, also features the indolinone core. rsc.orgmdpi.com These molecules typically function by competing with ATP for binding in the active site of kinases, which are key regulators of cellular processes like proliferation and division. mdpi.com

The scaffold's utility extends to other therapeutic areas. Derivatives have been identified as potent inhibitors of the HIV-1 virus by targeting Tat-mediated viral transcription. mdpi.com Others have been developed as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), offering potent anti-inflammatory effects. nih.gov

While its role in medicinal chemistry is well-established, the significance of the 2-oxoindoline scaffold in materials science is an emerging and promising field. chemimpex.com The planar structure and rich electronic properties of oxindole derivatives make them suitable for applications in organic electronics. Specifically, acceptor-donor-acceptor (A-D-A) type molecules based on di-2-(2-oxindolin-3-ylidene) malononitrile (B47326) have been studied as n-type organic semiconductors. mdpi.com Furthermore, related indolinone scaffolds have been investigated for their potential use in fluorescence probes and materials for solar cells. bohrium.com The ability to tune the photophysical and electronic properties through chemical modification makes the 2-oxoindoline core an attractive candidate for the development of novel functional materials. mdpi.com

Research Gaps and Future Directions for this compound Studies

Despite extensive research into the 2-oxoindoline scaffold, specific areas concerning this compound remain under-explored, presenting opportunities for future investigation.

In Medicinal Chemistry: A primary and ongoing challenge is the development of derivatives with higher potency and greater selectivity for their biological targets to minimize off-target effects and improve safety profiles. nih.gov While many studies use the 5-carbonitrile group as a synthetic handle to be converted into other functionalities like amides or carboxylic acids, there is a research gap in exploring the biological activities of compounds where the nitrile group itself is a key pharmacophoric feature. The unique physicochemical properties of the nitrile moiety have been leveraged in many approved drugs, and a more direct investigation of its role in receptor binding and biological activity within the oxindole framework is warranted. nih.gov

In Materials Science: The application of oxindole-based compounds in materials science is a nascent field with significant room for growth. mdpi.com While initial studies on related structures are promising, there is a clear research gap regarding the specific properties and potential applications of this compound and its direct derivatives. Future research could focus on synthesizing and characterizing polymers or small molecules incorporating this compound to evaluate their performance as organic semiconductors, components in solar cells, or fluorescent probes. Investigating how the potent electron-withdrawing nature of the 5-carbonitrile group influences the photophysical and electronic properties of these materials is a key future direction. mdpi.com

In Synthetic Chemistry: The development of novel, efficient, and environmentally benign synthetic methodologies for producing this compound and its derivatives continues to be an important research goal. rsc.org Future efforts could focus on catalytic, stereoselective, and atom-economical reactions to build libraries of diverse oxindole-based molecules for screening in both medicinal and materials science applications. acs.org

Chemical Properties of this compound

Data sourced from Fluorochem. fluorochem.co.uk

Examples of Biologically Active 2-Oxoindoline Derivatives

Structure

3D Structure

属性

IUPAC Name |

2-oxo-1,3-dihydroindole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-5-6-1-2-8-7(3-6)4-9(12)11-8/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOSLRYUVHMXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378394 | |

| Record name | 2-oxoindoline-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61394-50-1 | |

| Record name | 2-oxoindoline-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2,3-dihydro-1H-indole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Oxoindoline 5 Carbonitrile and Derivatives

Direct Synthesis Approaches to 2-Oxoindoline-5-carbonitrile

Direct synthesis methods offer efficient pathways to this compound by assembling the core structure in a limited number of steps.

The synthesis of this compound can be achieved through the reaction of appropriately substituted indole (B1671886) precursors with specific reagents under carefully controlled conditions. For instance, the oxidation of indole-5-carbonitrile using reagents like potassium permanganate (B83412) (KMnO₄) in an acetic acid medium at elevated temperatures can yield the desired product. This reaction involves the selective oxidation of the pyrrole (B145914) ring of the indole nucleus, while the nitrile group remains intact due to its electron-withdrawing nature.

Another approach involves the use of tert-butyl hypochlorite (B82951) with indole derivatives. mdpi.com While this reagent has been used to synthesize various chlorinated oxindole (B195798) and indole derivatives, its application in the direct synthesis of this compound would depend on the specific indole substrate and reaction conditions. mdpi.com The choice of solvent and temperature is critical in these transformations to maximize yield and minimize the formation of byproducts.

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. sci-hub.se These reactions are highly efficient and atom-economical. sci-hub.se For the synthesis of 2-oxoindoline derivatives, MCRs often utilize isatin (B1672199) or its derivatives as a key building block. researchgate.netmdpi.com

One such example is the three-component condensation of isatin, malononitrile (B47326), and a third component like dimedone or a pyrazolone (B3327878) derivative. researchgate.netmdpi.comjocpr.com These reactions, often catalyzed by a base such as sodium acetate (B1210297) or piperidine (B6355638), proceed through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and tautomerization to afford highly functionalized spiro-oxindole systems. researchgate.netmdpi.com While not a direct synthesis of this compound itself, these MCRs provide a versatile platform for accessing complex derivatives of the 2-oxoindoline scaffold. researchgate.netmdpi.comjocpr.com The reaction conditions, including the choice of catalyst and solvent, can be optimized to achieve high yields and product diversity. researchgate.netmdpi.com

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Isatin, Malononitrile, Dimedone | DBDMH, Water | Spiro[4H-pyran-3,3-oxindole] derivative | jocpr.com |

| 5,7-Dibromoisatin, Malononitrile, 5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | Sodium acetate, Ethanol, Reflux | Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivative | mdpi.com |

| Isatin derivatives, Malononitrile, Carbon disulfide, Dimedone | Acidic/Basic conditions | 6′‐amino‐2′‐(4,4‐dimethyl‐2,6‐dioxocyclohexylidene)‐2‐oxospiro[indoline‐3,4′‐ Current time information in Bangalore, IN.dithiine]‐5′‐carbonitrile derivatives | researchgate.net |

| Isatins, 3-Oxo-N-arylbutanamide | Catalyst-free, Mild conditions | 4,4′-((2-Oxoindoline-3,3-diyl)bis(methylene))bis(2-aryl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione) derivatives | researchgate.net |

Table 1: Examples of Multicomponent Reactions for the Synthesis of 2-Oxoindoline Derivatives

For the industrial-scale synthesis of this compound and its derivatives, efficiency, scalability, and cost-effectiveness are paramount. mdpi.com Continuous flow reactors are increasingly employed to enhance reproducibility and yield. These systems allow for precise control over reaction parameters such as temperature and mixing, which can minimize the formation of side products.

Multicomponent Reactions for this compound Synthesis

Synthesis of Key Intermediates and Precursors

The synthesis of this compound can also be approached through the preparation and subsequent conversion of key intermediates.

5-Carboxyoxindole (B9593), also known as 2-oxoindoline-5-carboxylic acid, serves as a versatile precursor for the synthesis of this compound. cymitquimica.com The carboxylic acid group at the 5-position can be converted into a nitrile group through a multi-step sequence. This typically involves the conversion of the carboxylic acid to a primary amide, followed by dehydration to the corresponding nitrile.

The synthesis of 5-carboxyoxindole itself can be achieved through various routes. One common method is the palladium-catalyzed C-H functionalization and cyclization of N-(4-(methoxycarbonyl)phenyl)acetamide derivatives. orgsyn.org Another approach involves the cyclization of ethyl 2-oxindoline-5-carboxylate, which can be prepared from ethyl 4-aminobenzoate. mdpi.com

| Starting Material | Key Transformation | Intermediate/Product | Reference |

| Ethyl 4-aminobenzoate | Dianion alkylation and cyclization | Ethyl 2-oxindoline-5-carboxylate | mdpi.com |

| N-(4-(methoxycarbonyl)phenyl)acetamide derivative | Palladium-catalyzed C-H functionalization | Methyl 2-oxoindoline-5-carboxylate | orgsyn.org |

| 2-Oxoindoline-5-carboxylic acid | Amidation followed by dehydration | This compound | cymitquimica.com |

Table 2: Synthetic Routes Involving 5-Carboxyoxindole

Another synthetic route to this compound involves the reduction of 3,3-dibromo-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile. epo.org This dibrominated intermediate can be prepared by the bromination of this compound. The subsequent reduction of the dibromo derivative, for example, with a suitable reducing agent, would regenerate the this compound, effectively removing the bromine atoms at the 3-position. epo.org This method, while seemingly circuitous, can be useful for purification or as part of a more complex synthetic strategy where the 3-position needs to be temporarily blocked or functionalized.

From 5-(2-chloroacetyl)indolin-2-one

A documented synthetic pathway to a key precursor, 2-oxoindoline-5-carboxylic acid, begins with 5-(2-chloroacetyl)indolin-2-one. nih.gov This starting material is synthesized by the Friedel-Crafts acylation of indolin-2-one with chloroacetyl chloride in the presence of aluminum chloride. nih.gov The resulting 5-(2-chloroacetyl)indolin-2-one is then treated with pyridine (B92270), followed by sodium hydroxide, to yield 2-oxoindoline-5-carboxylic acid. nih.gov This carboxylic acid can subsequently be converted to the primary amide, 2-oxoindoline-5-carboxamide (B178552), which can then be dehydrated using agents like phosphorus oxychloride to furnish the target compound, this compound.

Utilizing Para-Aminobenzoic Acid (PABA) as a Starting Material for Carboxamide Derivatives

Para-Aminobenzoic acid (PABA) serves as a versatile and economical starting material for the synthesis of 2-oxoindoline derivatives, particularly those bearing a carboxamide group at the C5 position. mdpi.comresearchgate.net A multi-step synthesis has been developed to produce 3-methylene-2-oxoindoline-5-carboxamide derivatives from PABA. researchgate.net The initial steps involve reacting PABA with reagents such as hydroxylamine (B1172632) and chloral (B1216628) hydrate (B1144303), followed by cyclization with concentrated sulfuric acid to construct the isatin (indoline-2,3-dione) core. mdpi.comresearchgate.net Subsequent reduction of the C3-ketone of the isatin intermediate furnishes the 2-oxoindoline scaffold. The carboxyl group, originating from PABA, is then converted to a carboxamide through standard amidation procedures, for instance, by using a coupling agent like TBTU to react the carboxylic acid with various anilines. researchgate.net This approach highlights the utility of PABA as a foundational block in pharmaceutical chemistry for accessing a range of novel molecules. mdpi.com

Derivatization Strategies of this compound

The this compound scaffold possesses multiple reactive sites, enabling a wide array of chemical transformations. The most notable sites for derivatization include the active methylene (B1212753) group at the C3 position, the secondary amine at the N1 position, and the carbonitrile group itself.

Knoevenagel Condensation Reactions

The C3-methylene group of the 2-oxoindoline ring is highly reactive and readily participates in Knoevenagel condensation reactions with various aldehydes and ketones. wikipedia.orgsigmaaldrich.compurechemistry.org This reaction involves the nucleophilic addition of the enolizable oxoindoline to a carbonyl group, followed by dehydration, to form a C3-alkylidene-2-oxoindoline. wikipedia.orgsigmaaldrich.com These reactions are typically catalyzed by a weak base, such as piperidine or triethylamine. eurjchem.com For instance, isatin (a close precursor) and its derivatives undergo efficient Knoevenagel condensation with active methylene compounds like malononitrile and ethyl cyanoacetate (B8463686) to yield the corresponding (2-oxoindolin-3-ylidene)malononitrile and cyanoacetate products. eurjchem.comresearchgate.netdergipark.org.tr This reaction is fundamental for creating an exocyclic double bond at the C3 position, which serves as a key structural motif and a precursor for further transformations, including cycloadditions. unimi.it

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

| Isatin, Malononitrile | Piperidinium Acetate | Water, 100°C | 2-(2-Oxo-1,2-dihydro-indol-3-ylidene)-malononitrile | Good | |

| Isatins, Malononitrile/Ethyl Cyanoacetate | SBA-Pr-SO3H | Aqueous medium | 2-Oxoindolin-3-ylidene malononitrile/cyanoacetates | Excellent | eurjchem.com |

| Isatin, Thiazol-2-carbaldehyde | Not specified | Ethanol, 50°C | (E)-3-(Thiazol-2-ylmethylene)indolin-2-one | Not specified |

Cycloaddition Reactions (e.g., [3+2] Cycloaddition)

The 3-alkylidene-2-oxoindoles, often synthesized via Knoevenagel condensation, are excellent dipolarophiles for cycloaddition reactions, particularly [3+2] cycloadditions. unimi.it These reactions provide a powerful and atom-economical method for constructing complex, three-dimensional spirooxindole scaffolds, where the C3 carbon of the oxoindoline becomes a spirocyclic center. unimi.itnih.gov A common strategy involves the 1,3-dipolar cycloaddition of an in situ generated azomethine ylide with a 3-alkylidene-2-oxoindole. mdpi.com The azomethine ylides are typically formed from the condensation of an isatin with an α-amino acid like L-proline or sarcosine. nih.govmdpi.com This approach has been widely used to synthesize diverse spiro[pyrrolidin-3,2′-oxindole] derivatives, which are prevalent in many natural alkaloids and medicinally relevant compounds. oregonstate.edursc.org

| Dipole (Generated from) | Dipolarophile | Conditions | Product Class | Reference |

| Isatin, L-proline | 1,4-Enedione derivatives | EtOH, Room Temp | N-fused pyrrolidinyl spirooxindoles | mdpi.com |

| Isatin, Diethyl aminomalonate | 2-Cyclohexenone | Proline sulfonamide catalyst | Polycyclic spirooxindoles | oregonstate.edu |

| Isatin, CF3CH2NH2 (forms ketimine) | Benzyne | TBAF or TBAT | Spiro[oxindole-3,2′-pyrrolidine] derivatives | acs.org |

Nucleophilic Substitution Reactions

The 2-oxoindoline scaffold can undergo nucleophilic substitution reactions, most commonly at the N1 position. The nitrogen atom of the lactam is acidic and can be deprotonated by a base to form a nucleophilic anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, in a nucleophilic substitution reaction to yield N-substituted oxindoles. ua.es This N-alkylation or N-acylation is a common strategy to introduce diversity and modulate the properties of the oxindole core. For example, the reaction of an oxindole with chloroacetyl chloride in the presence of a base like pyridine is a typical acylation reaction. orgsyn.org While the nitrile group at C5 is generally stable, the primary site for nucleophilic substitution on the core structure remains the N1-amide nitrogen. core.ac.ukallen.in

Reductive Transformations

The functional groups on this compound, namely the C2-carbonyl (lactam) and the C5-nitrile, can undergo reduction. The nitrile group can be catalytically reduced to a primary amine (an aminomethyl group). google.com This transformation is typically achieved through catalytic hydrogenation using reagents like hydrogen gas over a metal catalyst (e.g., Palladium on carbon) or with chemical reducing agents such as lithium aluminum hydride. google.com The resulting 5-(aminomethyl)indolin-2-one (B1287131) is a valuable intermediate for further functionalization. Additionally, the lactam carbonyl at the C2-position can also be reduced under specific conditions, although this often requires harsher reducing agents and can lead to ring-opening or over-reduction if not carefully controlled. A common method to form the oxindole ring itself involves the reductive cyclization of a precursor like a 2-nitroarylmalonate diester, where the nitro group is reduced to an amine which then cyclizes. google.com

Oxidative Transformations

Oxidative reactions are crucial for the further functionalization of the 2-oxoindoline ring, often leading to the corresponding isatin (2,3-dioxoindoline) derivatives, which are themselves important synthetic intermediates. The oxidation of the C3-methylene group of this compound to a carbonyl group yields 2,3-dioxoindoline-5-carbonitrile (B1626696). While direct oxidation methods are continually being developed, related transformations highlight the feasibility of this conversion. For instance, a common strategy involves the oxidation of isatin precursors. The Sandmeyer process, a classical method for isatin synthesis, involves the reaction of an aromatic amine with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of acid to form the 2,3-dioxoindoline ring. ijrrjournal.com More direct routes can involve the oxidation of indole derivatives. For example, 2,3-dioxoindoline-5-carboxamide (B1624924) has been prepared by the oxidation of indole-5-carboxamide using sulfuric acid. This carboxamide can then be converted to the target nitrile.

| Precursor | Reagents/Conditions | Product | Yield (%) | Reference |

| Indole-5-carboxamide | H₂SO₄, 90°C, 4 h | 2,3-Dioxoindoline-5-carboxamide | 85 | |

| 2,3-Dioxoindoline-5-carboxamide | POCl₃, reflux, 2 h | 2,3-Dioxoindoline-5-carbonitrile | 78 |

This table showcases a two-step process to achieve the oxidized product, starting from an indole derivative.

Functionalization of the Nitrile Group (e.g., to Tetrazole, Oxadiazole)

The nitrile group of this compound is a key functional handle that can be transformed into various five-membered heterocycles, such as tetrazoles and oxadiazoles. These moieties are often used as bioisosteres for carboxylic acids in drug design. nih.govacs.org

The synthesis of 5-substituted-1H-tetrazoles is commonly achieved through a [2+3] cycloaddition reaction between a nitrile and an azide, often sodium azide. nih.govscielo.br This transformation can be promoted by various catalysts or proceed under catalyst-free conditions, sometimes in green solvents like water. researchgate.netresearchgate.net For example, a protocol for the synthesis of 3-hydroxy-3-(1H-tetrazol-5-yl)indolin-2-ones has been developed via a metal-free azide-nitrile cycloaddition. researchgate.net In a multi-step sequence, the nitrile group of a complex biphenyl-derived indolin-2-one was converted to a tetrazole using sodium azide, which was then transformed into a 1,3,4-oxadiazole (B1194373) ring with acetic anhydride. primescholars.com

| Starting Material | Reagents | Product | Significance | Reference |

| Aryl/Alkyl Nitriles | Sodium Azide, CuSO₄·5H₂O, DMSO | 5-substituted-1H-tetrazoles | Demonstrates a catalyzed cycloaddition. | scielo.br |

| Nitriles | Sodium Azide, Trimethylamine Hydrochloride, Toluene | 5-substituted-1H-tetrazoles | Highlights an alternative catalytic system. | acs.org |

| Biphenyl-derived oxoindoline-carbonitrile | 1. NaN₃, reflux2. Acetic Anhydride | 1,3,4-Oxadiazole derivative | Shows sequential conversion from nitrile to tetrazole to oxadiazole. | primescholars.com |

This table illustrates various methods for the conversion of nitriles to tetrazoles and subsequent heterocycles.

Introduction of Halogen Substituents

Halogenation of the this compound framework can occur at several positions, leading to derivatives with altered electronic properties and potential for further cross-coupling reactions. Chlorination can be achieved using reagents like tert-butyl hypochlorite (tBuOCl). For instance, the reaction of an indole precursor with tBuOCl can yield 2,2-dichloro-3-oxoindoline-5-carbonitrile in good yield. nih.govresearchgate.net Bromination of the aromatic ring of the oxindole scaffold is also a common transformation. While a specific protocol for the direct bromination of this compound was not detailed in the provided context, related compounds like 5-bromo-2-oxoindoline-7-carbonitrile (B11773056) have been synthesized, indicating the feasibility of introducing bromine onto the benzene (B151609) ring. bldpharm.com Furthermore, the synthesis of 2-(5-bromo-2-oxoindolin-3-ylidene)acetonitrile demonstrates the stability of the bromo-substituted oxindole core during subsequent reactions. mdpi.com

| Product | Reagent | Position of Halogenation | Yield (%) | Reference |

| 2,2-dichloro-3-oxoindoline-5-carbonitrile | tBuOCl | C2 | 76 | nih.govresearchgate.net |

| (Z)-5-Bromo-3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)indolin-2-one | Appel's salt on 5-bromo-2-oxindole | C5 (starting material) | 96 | mdpi.com |

| 2-(5-Bromo-2-oxoindolin-3-ylidene)acetonitrile | Triphenylphosphine on dithiazole precursor | C5 (starting material) | 26 | mdpi.com |

This table provides examples of halogenated derivatives related to the this compound scaffold.

Amidation and Esterification Reactions

Amidation and esterification of the this compound scaffold typically proceed through the hydrolysis of the nitrile group to form the corresponding 2-oxoindoline-5-carboxylic acid. This hydrolysis can be achieved under acidic or basic conditions. libretexts.org For example, heating this compound in 85% sulfuric acid yields 2-oxoindoline-5-carboxamide, which can be further hydrolyzed to the carboxylic acid.

Once the carboxylic acid is formed, standard coupling methods can be employed for amidation and esterification. Amidation can be carried out by reacting the carboxylic acid with an amine in the presence of coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole). For example, coupling of 2-oxoindoline-5-carboxylic acid with various amines using PyBOP in DMF has been reported. Similarly, esterification can be achieved by reacting the carboxylic acid with an alcohol under appropriate catalytic conditions.

This table outlines the pathway from the nitrile to amide derivatives, highlighting the key hydrolysis and coupling steps.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sjp.ac.lk The synthesis of this compound and its derivatives is increasingly benefiting from the application of these principles.

Application of Green Solvents (e.g., Water, Aqueous Hydrotropic Solutions, Ethanol-Water Mixtures)

The use of environmentally benign solvents is a cornerstone of green chemistry. Water, in particular, is an attractive solvent due to its non-toxicity, non-flammability, and availability. sjp.ac.lk Ethanol-water mixtures are also considered favorable green solvent systems. tandfonline.com Several synthetic protocols for oxindole derivatives have been developed using these green solvents. For instance, a catalyst-free Vinylogous Henry reaction between isatins and 3,5-dimethyl-4-nitroisoxazole (B73060) has been successfully carried out in water to produce 3-substituted-3-hydroxy isoxazole-oxindole hybrids in excellent yields. sjp.ac.lk Similarly, the synthesis of spirooxindole derivatives has been achieved in aqueous media. sjp.ac.lk The Knoevenagel condensation between 2-oxindoles and aromatic aldehydes to form C3-arylidene-oxindole derivatives has also been reported in ethanol-water mixtures. sjp.ac.lk These examples demonstrate the potential for developing syntheses of this compound and its derivatives in greener solvent systems, moving away from traditional volatile organic solvents.

This table highlights examples of oxindole synthesis in green solvents, emphasizing catalyst-free and high-yield protocols.

Catalyst-Free Synthesis Protocols

Developing synthetic methods that avoid the use of catalysts, especially those based on toxic or expensive metals, is a key goal of green chemistry. Several catalyst-free reactions for the synthesis of complex oxindole derivatives have been reported, often taking advantage of the unique properties of green solvents like water. rsc.org

A notable example is the catalyst-free, on-water synthesis of 3-substituted 3-hydroxy-2-oxindoles at room temperature. rsc.org This method involves the direct C-C coupling of isatins with compounds like thiazolidinediones or other oxindoles. Another example is the catalyst-free synthesis of 3-substituted-3-hydroxy isoxazole-oxindole hybrids via a Vinylogous Henry reaction in water at 50 °C. sjp.ac.lk The synthesis of various tetraketones from aldehydes and cyclic 1,3-diketones has also been achieved in water at room temperature without a catalyst. rsc.org These protocols, which often feature simple work-up procedures and high yields, showcase a promising direction for the environmentally friendly synthesis of scaffolds related to this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a significant green chemistry technique, offering advantages such as dramatically reduced reaction times, improved yields, and enhanced product purity. researchgate.net This method utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to different outcomes compared to conventional heating. researchgate.net

Research into the synthesis of oxindole derivatives has effectively leveraged this technology. For instance, a green and efficient protocol for synthesizing 3-alkenyl oxindole derivatives involves a Knoevenagel condensation of oxindole with various aromatic aldehydes. ajgreenchem.com This reaction can be carried out under solvent-free conditions using (3-aminopropyl) triethoxysilane (B36694) (APTES) functionalized silica (B1680970), derived from rice husk waste, as a solid reaction medium. ajgreenchem.com This approach achieves excellent yields (72-88%) within a short reaction time of 12 minutes. ajgreenchem.com

Another application is the decarboxylative condensation of substituted isatins with malonic or cyanoacetic acids to produce 3-hydroxy-2-oxindoles. nih.gov Microwave activation facilitates this reaction in 5-10 minutes, resulting in high yields of up to 98%. nih.gov Similarly, multi-component reactions to create complex spirooxindoles benefit from microwave assistance. The 1,3-dipolar cycloaddition of isatins, chalcones, and amino acids to form spiro[indoline-3,2′-pyrrolidin]-2-ones is completed in just 5 minutes under microwave irradiation, yielding a product of 98%, a significant improvement over the 3 hours required by conventional methods. mdpi.com

The synthesis of 2,2′-(2-oxindoline-3,3′-diyl)-bis(1H-inden-1,3(2H)-dione) derivatives has also been optimized using microwave irradiation. bas.bg This reaction, involving isatin derivatives and 1,3-indandione (B147059) in water with a reusable nanoporous catalyst (SBA-Pr-SO3H), demonstrates the synergy between microwave assistance and green catalytic systems. bas.bg

Table 1: Examples of Microwave-Assisted Synthesis of Oxindole Derivatives

| Product Derivative | Reactants | Catalyst/Medium | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-Alkenyl oxindoles | Oxindole, Aromatic aldehydes | APTES functionalized silica (solvent-free) | 12 min | 72-88% | ajgreenchem.com |

| 3-Hydroxy-2-oxindoles | Substituted isatins, Malonic/Cyanoacetic acids | Not specified | MW activation, 5-10 min | Up to 98% | nih.gov |

| Spiro[indoline-3,2′-pyrrolidin]-2-one | Isatin, Chalcone, L-proline | Methanol | MW, 80 °C, 5 min | 98% | mdpi.com |

| 2,2′-(2-oxindoline-3,3′-diyl)-bis(1H-inden-1,3(2H)-dione) | Isatin derivatives, 1,3-Indandione | SBA-Pr-SO3H, Water | MW, 500 W, 95 °C | Good | bas.bg |

Electrochemical Methods in Synthesis

Electrosynthesis represents a powerful and sustainable strategy in modern organic chemistry, utilizing electrons as traceless redox agents to replace stoichiometric chemical oxidants or reductants. rsc.org This approach is lauded for its environmental benefits and its ability to generate reactive radical species under mild conditions. rsc.orgrsc.org The application of electrochemical methods to the synthesis of oxindole derivatives has gained significant attention as a green and efficient protocol. sjp.ac.lksjp.ac.lk

The construction of the oxindole core can be achieved through electrochemical intramolecular C-H/N-H carbonylation or the cross-coupling of C(sp³)–H and C(sp²)–H bonds. rsc.org These methods avoid the need for external oxidants or hazardous reagents. rsc.org A review of recent advances highlights the versatility of electrosynthesis in forming a wide array of functionalized oxindoles through the creation of C–S, C–O, C–C, C–Se, and C–N bonds. rsc.org

For example, the Hofer-Moest reaction, an anodic decarboxylation process, has been adapted for the synthesis of unnatural amino acid derivatives containing cyclic ether scaffolds. nih.gov This method proceeds under constant current in an undivided cell, often in an aqueous medium without added bases, showcasing its operational simplicity and green credentials. nih.gov While not directly applied to this compound in the reviewed literature, the principles are broadly applicable to the synthesis of complex heterocyclic structures. The scalability of electrochemical methods has also been demonstrated, with reactions successfully scaled up from millimoles to larger quantities without significant loss of selectivity, supporting their potential for industrial application. d-nb.info

Table 2: Principles of Electrochemical Synthesis for Heterocycles

| Transformation Type | Key Principle | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | Cross-coupling of C(sp³)–H and C(sp²)–H bonds | Anodic oxidation, often catalyst-mediated (e.g., Cp₂Fe) | High efficiency, avoids external oxidants | rsc.org |

| Diverse Functionalization | Radical addition and cyclization of acrylamide (B121943) derivatives | Generation of radicals via electrolysis | Formation of various C-X bonds (X = S, O, C, Se, N) | rsc.org |

| Decarboxylative Cyclization | Hofer-Moest (HM) reaction on malonic acid derivatives | Constant current, undivided cell, aqueous media | Base-free, operationally simple, green | nih.gov |

Multi-component Reactions under Green Conditions

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to construct complex molecules from simple starting materials in a single step. frontiersin.org When combined with green chemistry principles, such as the use of environmentally benign solvents like water and recyclable catalysts, MCRs provide a powerful and sustainable route to diverse chemical libraries. sjp.ac.lkfrontiersin.org The synthesis of oxindole derivatives, including spirooxindoles, has been a fertile ground for the application of green MCRs. sjp.ac.lkbeilstein-journals.org

A notable example is the copper-catalyzed MCR for synthesizing spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives. rsc.org This reaction of α-diazo esters, water, isatins, and malononitrile or ethyl cyanoacetate proceeds in good to excellent yields (60–99%) using a recyclable Cu(OTf)₂ catalyst. rsc.org The use of water as the solvent and the ability to reuse the catalyst up to four times without a sharp decline in yield underscore the green credentials of this method. rsc.org

Another green MCR involves the synthesis of 6′-amino-2′-(4,4-dimethyl-2,6-dioxocyclohexylidene)-2-oxospiro[indoline-3,4′- ajgreenchem.comsjp.ac.lkdithiine]-5′-carbonitrile derivatives. researchgate.net This reaction brings together isatin derivatives, malononitrile, carbon disulfide, and dimedone, proceeding with high efficiency in a simplified one-pot process. researchgate.net The development of heterogeneous catalysts, which can be easily recovered and reused, further enhances the sustainability of MCRs. mdpi.com For instance, a mesoporous silica, OSU-6, has been used as a green Lewis acid catalyst for a three-component Strecker reaction to produce isoindolinone derivatives substituted with nitrile or carboxamide groups. beilstein-journals.org These examples demonstrate that MCRs are an effective strategy for the rapid and environmentally responsible generation of structurally diverse oxindole derivatives.

Table 3: Examples of Green Multi-component Reactions for Oxindole Derivatives

| Product Derivative | Components | Catalyst/Solvent | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| Spiro[2,3-dihydrofuran-3,3′-oxindole] | α-Diazo esters, Water, Isatins, Malononitrile/Ethyl cyanoacetate | Cu(OTf)₂ / Water | Recyclable catalyst, harmless solvent, step economy | 60-99% | rsc.org |

| Spiro[indoline-3,4′- ajgreenchem.comsjp.ac.lkdithiine]-5′-carbonitrile | Isatin derivatives, Malononitrile, Carbon disulfide, Dimedone | Acidic/basic conditions | High efficiency, simplified process | High | researchgate.net |

| 2,2-diindolyloxindole | Isatin, Indole | Water | Catalyst-free, eco-friendly, high regioselectivity | Excellent | oup.com |

| Spiro[indole-pyrido[3,2-e]thiazine] | Isatins, 2-Mercaptopyridine-3-carboxylic acid, Amines | ZSM-5 zeolite-supported Brønsted acid ionic liquid | Ultrasonication, fast reaction, excellent yields | 80-92% | mdpi.com |

Reactivity and Reaction Mechanisms of 2 Oxoindoline 5 Carbonitrile

Electrophilic and Nucleophilic Reactivity

The reactivity of the 2-oxoindoline ring system is distinctly amphiphilic, meaning it can react with both electrophiles and nucleophiles. The electron density of the molecule is influenced by the opposing effects of the amide nitrogen, which donates electron density into the aromatic ring, and the carbonyl group and the C5-cyano group, which are strongly electron-withdrawing.

Nucleophilic Character: The nitrogen atom of the lactam is a nucleophilic center, especially under basic conditions where it can be deprotonated. researchgate.net This allows for N-alkylation or N-arylation reactions. The C3 position, flanked by the carbonyl group and the aromatic ring, possesses activated methylene (B1212753) protons. Deprotonation at this site by a base generates a nucleophilic enolate, which is a key intermediate in many carbon-carbon bond-forming reactions. nih.gov

Electrophilic Character: Conversely, the carbonyl carbon (C2) is an electrophilic site, susceptible to attack by nucleophiles. This reactivity is fundamental to reactions such as hydrolysis and additions of organometallic reagents. The aromatic ring, while generally electron-rich, is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the carbonyl and cyano groups. bhu.ac.in However, under specific conditions, electrophilic attack can occur, typically directed by the activating effect of the amide nitrogen.

Role of the Cyano Group in Reactivity

The cyano (-C≡N) group at the 5-position plays a crucial role in modulating the reactivity of the entire molecule. Its primary influence stems from its strong electron-withdrawing nature through both inductive and resonance effects.

Increased Acidity: The cyano group enhances the acidity of the protons at the C3 position and the N-H proton of the lactam. This facilitates the formation of the corresponding nucleophiles (enolate and amide anion) under milder basic conditions. nih.gov

Modulation of Electrophilicity: It increases the electrophilic character of the carbonyl carbon at C2, making it more susceptible to nucleophilic attack.

Influence on Aromatic Substitution: The cyano group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution while directing incoming nucleophiles in nucleophilic aromatic substitution reactions, although the latter is less common for this specific scaffold.

Participation in Reactions: The nitrile functionality itself can undergo reactions such as hydrolysis to a carboxylic acid or carboxamide, reduction to an amine, or participate in cycloaddition reactions.

Tautomerism and Isomerization in Oxoindoline Systems

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a key feature of oxoindoline systems. wikipedia.orglibretexts.org The most relevant form for 2-oxoindoline-5-carbonitrile is keto-enol tautomerism.

The keto form, 2-oxoindoline, is generally the more stable and predominant tautomer. However, it exists in a dynamic equilibrium with its enol form, 2-hydroxyindole. libretexts.org This equilibrium can be influenced by solvent and pH. vedantu.comchemaxon.com The enol form is significant because the hydroxyl group can be derivatized, and the C=C double bond can participate in various reactions. Another important tautomeric relationship is the imine-enamine equilibrium, which becomes relevant when the carbonyl group is converted into an imine. libretexts.org

| Tautomer Type | Predominant Form | Minor Form | Key Features of Minor Form |

|---|---|---|---|

| Keto-Enol | 2-Oxoindoline (Keto) | 2-Hydroxyindole (Enol) | Contains a hydroxyl group and a C=C double bond. Can be trapped or derivatized. |

| Lactam-Lactim | 2-Oxoindoline (Lactam) | 2-Hydroxyindole (Lactim) | A specific type of keto-enol tautomerism for cyclic amides. |

Stereoselective Transformations and Chiral Catalysis

The C3 position of the 2-oxoindoline scaffold is a prochiral center. This means that reactions at this position can generate a new stereocenter, leading to chiral molecules. The synthesis of enantiomerically pure or enriched oxindole (B195798) derivatives is of great interest due to their prevalence in biologically active natural products and pharmaceuticals. rsc.org

Stereoselective transformations involving this compound and related structures are often achieved using chiral catalysts. These catalysts create a chiral environment around the reacting molecules, favoring the formation of one stereoisomer over the other. rsc.org

Examples of Stereoselective Reactions:

Asymmetric Aldol (B89426) Reactions: The enolate generated from 2-oxoindoline can react with aldehydes in the presence of a chiral catalyst to produce aldol adducts with high diastereoselectivity and enantioselectivity.

Asymmetric Michael Additions: The nucleophilic C3 position can add to α,β-unsaturated compounds in a conjugate fashion, with chiral catalysts controlling the stereochemical outcome.

[3+2] Cycloadditions: Reactions with 1,3-dipoles, often catalyzed by chiral Lewis acids or organocatalysts, can generate complex spirocyclic oxindoles containing multiple stereocenters. nih.gov

Chiral catalysts employed in these transformations include chiral amines, thioureas, phosphoric acids, and metal complexes with chiral ligands. dicp.ac.cnbohrium.com The choice of catalyst and reaction conditions is crucial for achieving high levels of stereocontrol. dicp.ac.cn

Reaction Mechanisms of Specific Derivatization Reactions

Knoevenagel Adduct Formation

The Knoevenagel condensation is a classic reaction in organic chemistry involving the reaction of an active methylene compound with an aldehyde or ketone, followed by dehydration. wikipedia.org In the context of this compound, the active methylene group is at the C3 position. However, the more common application involves using a derivative, 2-oxoindoline-5-carbaldehyde, which reacts with other active methylene compounds.

The general mechanism for a Knoevenagel condensation is as follows:

Base-catalyzed enolate formation: A weak base (like piperidine (B6355638) or an amine) deprotonates the active methylene compound to form a nucleophilic enolate. wikipedia.org

Nucleophilic attack: The enolate attacks the carbonyl carbon of the aldehyde or ketone. sci-hub.se

Protonation: The resulting alkoxide is protonated to form an aldol-type adduct.

Dehydration: The aldol adduct readily eliminates a molecule of water to form a stable, conjugated α,β-unsaturated product. sci-hub.se

For instance, the reaction of an appropriate oxindole derivative with an aldehyde like 2-hydroxybenzaldehyde proceeds via this pathway to yield a 3-((2-hydroxyphenyl)methylene)-2-oxoindoline-5-carbonitrile. clockss.org

Cycloaddition Pathways

Cycloaddition reactions are powerful tools for constructing cyclic and polycyclic systems in a single step. Oxoindoline derivatives, including those with a 5-carbonitrile group, can participate in various cycloaddition reactions, particularly those that form spirocyclic structures at the C3 position.

[3+2] Cycloaddition: A common pathway involves the reaction of an exocyclic C3-alkene derivative of the oxoindole (formed, for example, via a Knoevenagel reaction) with a 1,3-dipole. Azomethine ylides are frequently used 1,3-dipoles in this context. The reaction proceeds as a concerted or stepwise [3+2] cycloaddition to yield a five-membered spiro-pyrrolidine ring fused to the oxoindole core. nih.gov Chiral catalysts, such as DABCO, can be used to induce high diastereoselectivity. nih.gov

[4+2] Cycloaddition (Diels-Alder): While less common for the parent oxoindole, derivatives can be engineered to act as dienes or dienophiles in [4+2] cycloaddition reactions. For example, an ortho-quinone methide generated from a related structure can undergo a hetero-Diels-Alder reaction. acs.org Transition metals like palladium, copper, or rhodium are often used to catalyze these transformations, allowing for the construction of six-membered rings. researchgate.net

Photo-induced Cycloadditions: In related α-diketone systems like N-acetylisatin, photocycloadditions are well-documented. These can proceed through [2+2], [4+2], or [4+4] pathways depending on the reaction partner. mdpi.com A [2+2] photocycloaddition (Paterno-Büchi reaction) between the C3-carbonyl and an alkene would lead to a spiro-oxetane ring. mdpi.com

| Reaction Type | Key Reactant Moiety | Typical Reagents | Product Type | Mechanism Highlights |

|---|---|---|---|---|

| Knoevenagel Condensation | C3 Methylene or C5-CHO | Aldehydes/Ketones, Active Methylene Compounds, Base | C3-Alkylidene Oxindoles | Enolate addition followed by dehydration. wikipedia.orgsci-hub.se |

| [3+2] Cycloaddition | C3-Alkylidene Oxindole | Azomethine Ylides, Nitrones | Spiro-pyrrolidines | Reaction with a 1,3-dipole. nih.gov |

| [4+2] Cycloaddition | Engineered Diene/Dienophile | Alkenes/Alkynes | Fused/Spiro 6-membered rings | Diels-Alder type reaction, often transition-metal catalyzed. researchgate.net |

| Stereoselective Alkylation | C3 Methylene | Electrophiles, Chiral Catalyst | Chiral 3-substituted oxindoles | Formation of a chiral enolate or reaction in a chiral environment. rsc.org |

Advanced Spectroscopic and Analytical Characterization for 2 Oxoindoline 5 Carbonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy.doi.orgmdpi.comksu.edu.sa

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-Oxoindoline-5-carbonitrile and its derivatives. doi.orgmdpi.comksu.edu.sa It provides detailed information about the chemical environment of individual protons and carbons within the molecule. ksu.edu.sa

¹H NMR for Proton Environment Elucidation.doi.orgmdpi.comrsc.org

Proton (¹H) NMR spectroscopy is instrumental in defining the number and connectivity of hydrogen atoms in this compound. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton.

In a typical ¹H NMR spectrum of a derivative, 3-(2-cyanoethyl)-1,3-dimethyl-2-oxoindoline-5-carbonitrile, recorded in deuterochloroform (CDCl₃), the aromatic protons on the oxindole (B195798) ring appear as distinct signals in the downfield region. rsc.org For instance, the proton at position 6 (H-6) exhibits a doublet of doublets at approximately 7.67 ppm, while the proton at position 4 (H-4) shows a doublet at around 7.46 ppm. rsc.org The proton at position 7 (H-7) is observed as a doublet near 6.96 ppm. rsc.org The protons of the substituents on the oxindole core also give characteristic signals. For example, the methyl group on the nitrogen (N-CH₃) typically presents as a singlet around 3.26 ppm. rsc.org The methylene (B1212753) and methyl protons of the cyanoethyl group at position 3 would also have specific chemical shifts and coupling patterns, further confirming the structure. rsc.org

Interactive Data Table: ¹H NMR Data for a this compound Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 7.67 | dd | 8.0, 1.6 |

| H-4 | 7.46 | d | 1.6 |

| H-7 | 6.96 | d | 8.0 |

| N-CH₃ | 3.26 | s | - |

| C3-CH₂ | 2.39 - 2.30 | m | - |

| CH₂CN | 2.20 - 2.04 | m | - |

| C3-CH₃ | 1.43 | s | - |

| Note: Data corresponds to 3-(2-cyanoethyl)-1,3-dimethyl-2-oxoindoline-5-carbonitrile in CDCl₃. rsc.org |

¹³C NMR for Carbon Backbone Analysis.ksu.edu.sarsc.org

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. ksu.edu.sa The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of neighboring atoms. ksu.edu.sa

For the same derivative, 3-(2-cyanoethyl)-1,3-dimethyl-2-oxoindoline-5-carbonitrile, the carbonyl carbon (C-2) of the oxindole ring is characteristically found at a downfield chemical shift, around 178.4 ppm. rsc.org The carbon of the nitrile group (CN) appears in the range of 118.1 ppm. rsc.org The aromatic carbons of the benzene (B151609) ring portion of the oxindole structure resonate between approximately 105.7 and 146.8 ppm. rsc.org The quaternary carbon at position 5, to which the nitrile is attached, is observed around 105.7 ppm. rsc.org The aliphatic carbons, such as the methyl group on the nitrogen and the carbons of the cyanoethyl substituent, appear at upfield chemical shifts. rsc.org

Interactive Data Table: ¹³C NMR Data for a this compound Derivative

| Carbon | Chemical Shift (δ, ppm) |

| C=O (C-2) | 178.4 |

| C-7a | 146.8 |

| C-6 | 133.8 |

| C-4 | 132.6 |

| C-3a | 126.0 |

| CN | 118.7 |

| C-5 | 118.1 |

| C-7 | 108.8 |

| C-3 | 105.7 |

| N-CH₃ | 46.8 |

| C3-CH₂ | 32.6 |

| C3-CH₃ | 26.4 |

| CH₂CN | 23.0 |

| - | 12.5 |

| Note: Data corresponds to 3-(2-cyanoethyl)-1,3-dimethyl-2-oxoindoline-5-carbonitrile in CDCl₃. rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification.mdpi.com

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

The IR spectrum of a 2-oxoindoline derivative will prominently feature a strong absorption band for the carbonyl (C=O) group of the lactam ring, typically in the range of 1702-1729 cm⁻¹. mdpi.com Another characteristic absorption is that of the nitrile (C≡N) group, which appears as a sharp, medium-intensity band around 2218 cm⁻¹. mdpi.com The N-H stretching vibration of the lactam is also observable, usually as a broad band in the region of 3179 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹, while C-H bending vibrations give rise to signals in the fingerprint region.

Interactive Data Table: Characteristic IR Absorption Bands for a this compound Derivative

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3179 | Broad |

| C≡N Stretch | 2218 | Sharp, Medium |

| C=O Stretch | 1729, 1702 | Strong |

| Note: Data corresponds to 2-(5-Nitro-2-oxoindolin-3-ylidene)acetonitrile. mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.thieme-connect.comuni.lututorchase.comsavemyexams.com

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound. tutorchase.comsavemyexams.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. thieme-connect.com

In a typical mass spectrum, the molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) will be observed, confirming the molecular weight of the compound. For this compound, the predicted monoisotopic mass is 158.04802 Da. uni.lu The fragmentation pattern observed in the mass spectrum provides valuable structural information. tutorchase.com Common fragmentation pathways for oxindole derivatives may involve the loss of small molecules such as carbon monoxide (CO) or hydrogen cyanide (HCN). savemyexams.comresearchgate.net

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 159.05530 |

| [M+Na]⁺ | 181.03724 |

| [M-H]⁻ | 157.04074 |

| [M]⁺ | 158.04747 |

| Note: Predicted data for 2-oxo-2,3-dihydro-1H-indole-5-carbonitrile. uni.lu |

Elemental Analysis for Compositional Verification.

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound. This data is used to confirm the empirical and molecular formula of this compound. The experimentally determined percentages of each element should closely match the calculated values based on the proposed molecular formula, C₉H₆N₂O.

For a related compound, 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile, the calculated elemental composition was C, 35.67%; H, 1.20%; N, 13.87%. mdpi.com The found experimental values were C, 35.72%; H, 1.23%; N, 13.83%, which are in close agreement, thus confirming the compound's composition. mdpi.com

X-ray Crystallography for Solid-State Structure Determination.

Chromatographic Techniques for Purity and Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are indispensable for assessing the purity and facilitating the separation of this compound and its derivatives. These methods offer high resolution and sensitivity, which are crucial for quality control during synthesis and for isolating the compound from complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for both analytical and preparative-scale purification of oxindole compounds. The choice between analytical and preparative HPLC depends on the objective; analytical HPLC is used for purity assessment with small sample sizes, while preparative HPLC aims to isolate and purify larger quantities of the compound. ijrpr.com

Key parameters in developing an HPLC method include the column, mobile phase composition, flow rate, and detector type. ejgm.co.uk For oxindole derivatives, reversed-phase columns, such as C18, are commonly employed. orgsyn.orgturkjps.org The mobile phase typically consists of a mixture of an aqueous solvent (often with additives like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. orgsyn.orgmdpi.com

A study detailing the synthesis of an oxindole derivative reported using a fused-core C-18 column for purity analysis. orgsyn.org The method successfully achieved a purity of 98% for the target oxindole compound. orgsyn.org The conditions for this analysis are detailed in the table below.

Table 1: Analytical HPLC Method for an Oxindole Derivative orgsyn.org

| Parameter | Condition |

|---|---|

| Column | Fused-core C-18, 4.6 x 100 mm, 2.7 µm particle size |

| Mobile Phase A | 0.1% H₃PO₄ in Water |

| Mobile Phase B | Acetonitrile (MeCN) |

| Gradient | 10-95% B over 6 minutes, hold at 95% B for 2 minutes |

| Flow Rate | 1.8 mL/min |

| Temperature | 40 °C |

| Detection | 210 nm |

| Retention Time (tR) | 4.60 min |

For preparative purposes, the scale of the chromatography is increased, utilizing larger columns and higher flow rates to handle greater sample loads. ijrpr.com The goal is to isolate the desired compound with high purity and yield. ijrpr.com After separation on the column, a fraction collector is used to gather the purified this compound as it elutes. ijrpr.com Research on the synthesis of chromeno[2,3-b]indole derivatives, which can be derived from 2-oxoindoline precursors, notes the use of preparative HPLC for the purification of final products. clockss.org

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC represents an advancement over traditional HPLC, utilizing columns with smaller particle sizes (<2 µm) to achieve faster separations and higher resolution. waters.com This technique is particularly valuable for monitoring reaction progress and for the analysis of complex mixtures containing structurally similar impurities.

In the context of oxindole synthesis, UPLC has been used to monitor reaction completion. orgsyn.org For instance, the progress of a reaction involving an oxindole precursor was tracked using an ACQUITY UPLC HSS T3 column. orgsyn.org This allowed for precise determination of the remaining starting material and the formation of the product. orgsyn.org

Table 2: UPLC Method for Reaction Monitoring of an Oxindole Synthesis orgsyn.org

| Parameter | Condition |

|---|---|

| Column | ACQUITY UPLC HSS T3, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | Water with 0.05% Trifluoroacetic acid (TFA) |

| Mobile Phase B | Acetonitrile (MeCN) |

| Gradient | 5% B to 100% B over 2.9 minutes |

| Flow Rate | Not specified |

| Temperature | 45 °C |

| Detection | 210 nm |

Furthermore, UPLC coupled with mass spectrometry (UPLC-MS) is a powerful tool for identifying and characterizing compounds. In a study on oxindole carboxamide derivatives, UPLC-MS was used to confirm the mass of the synthesized compounds, providing crucial structural verification. nih.gov

Gas Chromatography (GC)

While liquid chromatography is more common for non-volatile compounds like this compound, Gas Chromatography (GC) can be a valuable tool for assessing the purity of volatile starting materials or reagents used in its synthesis. libretexts.org GC is highly effective at separating volatile compounds and can detect trace amounts of impurities, ensuring the quality of the reactants before they are used in the synthesis process. libretexts.org

Pharmacological and Biological Activity of 2 Oxoindoline 5 Carbonitrile Derivatives

Anticancer Activities and Mechanisms of Action

The 2-oxoindoline core is a privileged structure in the development of anticancer agents, with several derivatives showing potent activity against various cancer types. mdpi.comresearchgate.net These compounds exert their effects through the inhibition of cancer cell growth and the modulation of key signaling pathways involved in tumorigenesis.

Derivatives of 2-oxoindoline-5-carbonitrile have demonstrated significant cytotoxic effects against a broad spectrum of human cancer cell lines. Research has shown that these compounds can effectively inhibit the proliferation of various cancer cells. For instance, certain 2,3-dioxoindoline-5-carbonitrile (B1626696) derivatives have shown in vitro efficacy against breast cancer (MCF-7), lung cancer (H460), and pancreatic cancer (Panc-1) cell lines.

Furthermore, other related oxindole (B195798) derivatives have been evaluated for their anticancer activity against a panel of human tumor cell lines. One study on oxindole-derived imidazo[1,5-a]pyrazines reported significant activity, with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.54 to 13.0 μM across various cancer types, including leukemia, lung, colon, and breast cancer. researchgate.net Specifically, a derivative, 3-(E)-1-[3-(2-Fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene-2-indolinone, showed notable activity against the A549 lung cancer cell line. researchgate.net

Studies on pyrimidine-5-carbonitrile derivatives have also highlighted their potential, with one compound exhibiting IC50 values of 3.56 µM, 5.85 µM, and 7.68 µM against HepG2 (hepatocellular carcinoma), A549 (non-small cell lung cancer), and MCF-7 cell lines, respectively. rsc.org

| Derivative Type | Cell Line | Cancer Type | Activity (IC50/GI50 in µM) | Source |

|---|---|---|---|---|

| 2,3-Dioxoindoline-5-carbonitrile | MCF-7 | Breast Cancer | 5.8 | |

| 2,3-Dioxoindoline-5-carbonitrile | H460 | Lung Cancer | 6.06 | |

| 2,3-Dioxoindoline-5-carbonitrile | Panc-1 | Pancreatic Cancer | 0.23 | |

| Oxindole derived imidazo[1,5-a]pyrazine | A549 | Lung Cancer | 6.5 (IC50) | researchgate.net |

| Pyrimidine-5-carbonitrile derivative (10b) | HepG2 | Hepatocellular Carcinoma | 3.56 | rsc.org |

| Pyrimidine-5-carbonitrile derivative (10b) | A549 | Non-small Cell Lung Cancer | 5.85 | rsc.org |

| Pyrimidine-5-carbonitrile derivative (10b) | MCF-7 | Breast Cancer | 7.68 | rsc.org |

The anticancer effects of this compound derivatives are often attributed to their interaction with specific molecular targets and the subsequent modulation of critical signaling pathways. One of the key mechanisms involves the inhibition of protein kinases, which are crucial for cell signaling and are often dysregulated in cancer.

Derivatives of 2-oxoindoline-5-carboxamide (B178552) have been shown to target the RAF/MEK/ERK pathway, a central signaling cascade that regulates cell proliferation and survival. By preventing the phosphorylation of ERK1/2, these compounds can effectively halt cancer cell growth. The natural product spirotryprostatin A, which contains an oxindole core, is known to induce a G2/M phase cell cycle blockade in cancer cells. researchgate.net Similarly, certain oxindole derivatives of imidazo[1,5-a]pyrazines have been found to cause cell cycle arrest in the G0/G1 phase and induce apoptosis in A549 lung cancer cells. researchgate.net This induction of programmed cell death was confirmed by Annexin V-FITC and DNA fragmentation analysis. researchgate.net

Receptor Tyrosine Kinases (RTKs) are another important class of targets for oxindole derivatives. Sunitinib (B231), a well-known multi-targeted RTK inhibitor used in cancer therapy, features an oxindole scaffold, highlighting the importance of this chemical moiety in kinase inhibition. researchgate.net Furthermore, some pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key RTK. rsc.org

Inhibition of Cancer Cell Line Proliferation (e.g., MCF-7, H460, Panc-1, A549, HepG2, Jurkat)

Hormone Receptor Modulation

In addition to their anticancer properties, derivatives of this compound have been investigated for their ability to modulate hormone receptors, particularly the progesterone (B1679170) receptor.

Certain derivatives incorporating the 2-oxoindoline scaffold have been identified as potent progesterone receptor (PR) modulators. For example, 5-(7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348) has demonstrated strong PR antagonistic activity. Selective progesterone receptor modulators (SPRMs) like vilaprisan, which are developed for conditions such as uterine fibroids, can inhibit ovulation. nih.gov

The structure-activity relationship (SAR) of these derivatives reveals that specific substitutions on the 2-oxoindoline ring and associated moieties are critical for their PR modulatory activity. In the case of WAY-255348, the presence of fluorine and dimethyl substituents is believed to enhance metabolic stability and the affinity for receptor binding when compared to unsubstituted analogs. The pyrrole-carbonitrile substituent also plays a crucial role in its potent PR antagonism. Further research into pyrrole-oxindole derivatives continues to explore their potential as progesterone receptor modulators.

Progesterone Receptor (PR) Agonism and Antagonism

Antimicrobial Activities

The 2-oxoindoline scaffold is also a promising pharmacophore for the development of new antimicrobial agents. mdpi.com Derivatives have shown activity against a range of bacteria and fungi.

In one study, a series of 3-alkylidene-2-indolone derivatives were synthesized and evaluated for their antimicrobial properties. mdpi.com The results indicated that modifications at the alkyl sites are important for enhancing the pharmacological activity. mdpi.com For instance, certain compounds showed moderate to high antibacterial activity against Gram-negative bacteria. mdpi.com Specifically, compound 10h from this series exhibited a minimum inhibitory concentration (MIC) of 16 μg/mL against a Gram-negative bacterium. mdpi.com Some derivatives also displayed moderate antifungal activity with MIC values ranging from 8 to 16 μg/mL against Candida albicans. mdpi.com

Another study on new spiropyranindol-2-one derivatives found that they exhibited good antimicrobial activity, particularly against Enterococcus faecalis with MIC values ranging from 3.9 to 31.5 μg/ml. doi.org Similarly, novel spiro cyclic 2-oxindole derivatives have demonstrated excellent antibacterial activity, with some compounds showing MIC values as low as 0.24 μg/mL against Bacillus subtilis and 0.49 μg/mL against Streptococcus pneumoniae and Escherichia coli. clockss.org

| Derivative Type | Microorganism | Activity (MIC in µg/mL) | Source |

|---|---|---|---|

| 3-Alkylidene-2-indolone (10h) | Gram-negative bacteria | 16 | mdpi.com |

| 3-Alkylidene-2-indolone (5d, 5h, 5r, 10d) | Candida albicans (Fungus) | 8-16 | mdpi.com |

| Spiropyranindol-2-one | Enterococcus faecalis (Gram-positive) | 3.9-31.5 | doi.org |

| Spiro cyclic 2-oxindole (7a) | Bacillus subtilis (Gram-positive) | 0.24 | clockss.org |

| Spiro cyclic 2-oxindole (7a) | Streptococcus pneumoniae (Gram-positive) | 0.49 | clockss.org |

| Spiro cyclic 2-oxindole (7a) | Escherichia coli (Gram-negative) | 0.49 | clockss.org |

Antibacterial Efficacy

Derivatives of this compound have shown significant antibacterial properties. In one study, two series of 3-alkylidene-2-indolone derivatives were synthesized and evaluated for their antimicrobial activities. mdpi.com Notably, compounds 10f, 10g, and 10h demonstrated high antibacterial activity, with a minimum inhibitory concentration (MIC) of 0.5 μg/mL against three Gram-positive bacterial strains: Staphylococcus aureus ATCC 6538, Staphylococcus aureus ATCC 4220, and Methicillin-resistant Staphylococcus aureus ATCC 43300. mdpi.com This level of activity was comparable to the positive control, gatifloxacin. mdpi.com Against Gram-negative bacteria, most of the synthesized compounds showed weak to no activity, with the exception of compound 10h, which exhibited moderate activity against CMCC 10211 and ATCC 25922 with an MIC of 16 μg/mL. mdpi.com

Another study focused on spirocyclic 2-oxindole derivatives. Among the synthesized compounds, 7a, 12a, and 8b showed good activity against Bacillus subtilis (MIC 0.24, 0.49, 0.98 𝜇g/mL respectively), Streptococcus pneumoniae (MIC 0.49, 0.98, 1.95 𝜇g/mL respectively), and Escherichia coli (MIC: 0.49, 0.98, 1.95 𝜇g/mL respectively). clockss.org However, their activity against Pseudomonas aeruginosa was moderate. clockss.org

The following table summarizes the antibacterial activity of selected this compound derivatives.

Antifungal Efficacy

The antifungal potential of this compound derivatives has also been explored. In a study of 3-alkylidene-2-indolone derivatives, compounds 5d, 5h, 5r, and 10d showed moderate antifungal activity against CMCC 98001, with MIC values ranging from 8 to 16 μg/mL. mdpi.com Another research effort synthesized twenty-five 3-indolyl-3-hydroxy oxindole derivatives and tested their antifungal activities against five plant pathogenic fungi. researchgate.net Compound 3u, in particular, demonstrated a 100% inhibition rate against R. solani at a concentration of 50 mg/L, which was superior to the positive controls carvacrol (B1668589) (91.56%) and phenazine-1-carboxylic acid (81.07%). researchgate.net

However, not all derivatives exhibit broad-spectrum antifungal activity. For instance, a series of spirocyclic 2-oxindole derivatives showed no bioactivity towards Candida albicans. clockss.org

The table below presents the antifungal activity of some this compound derivatives.

Antiviral Activity (e.g., DENV NS5 RdRp Inhibition)

Derivatives of 2-oxoindoline have emerged as potential inhibitors of the Dengue virus (DENV) non-structural protein 5 (NS5) RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. nih.govmdpi.com A series of oxindoline carboxamide derivatives were designed and synthesized to target the DENV RdRp. nih.gov Surface plasmon resonance (SPR) binding analysis revealed that four compounds, OCA-10c, OCA-10f, OCA-10j, and OCA-10i, exhibited high affinity for NS5 RdRp, with K_D values of 1.376 μM, 1.63 μM, 7.08 μM, and 9.32 μM, respectively. nih.gov These findings suggest their potential as inhibitors of DENV RdRp activity. nih.gov

Anti-HIV Activity

The 2-oxoindoline scaffold is also present in molecules with anti-HIV properties. researchgate.netresearchgate.net Isatin (B1672199) derivatives and their thiosemicarbazones have been investigated for a wide range of biological activities, including anti-HIV activity. researchgate.net One study reported the synthesis of a novel tetrahydroindazolylbenzamide derivative which demonstrated a remarkable ability to inhibit HIV proliferation with low cytotoxicity. acs.org This compound, a benzamide (B126) derivative, had an EC50 of 2.77 μM and a CC50 of 118.7 μM, resulting in a selectivity index of 68. acs.org Interestingly, its precursor, a benzonitrile, did not show any antiviral activity, highlighting the importance of the primary benzamide moiety for its anti-HIV effect. acs.org

Anti-Mycobacterial Activity

The search for new anti-mycobacterial agents has led to the investigation of 2-oxoindoline derivatives. researchgate.net A series of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives were synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis H37Rv. nih.gov One derivative, ANA-12, showed significant anti-tuberculosis activity with a MIC of 6.25 μg mL−1. nih.gov Other compounds, including ANC-2, ANA-1, ANA 6–8, and ANA-10, displayed moderate to good activity with MIC values of 12.5 μg mL−1. nih.gov

Anti-inflammatory Activities

Derivatives of 2-oxoindoline have been shown to possess anti-inflammatory properties. A study on novel isatin derivatives, synthesized by condensing 2-hydroxybenzohydrazide (B147611) with substituted isatins, revealed mild-to-moderate anti-inflammatory activity in vivo using the carrageenan-induced paw edema method. nih.gov Compounds VIIc (R1 = 5-Cl) and VIId (R1 = 5-Br) were identified as potent anti-inflammatory agents, showing 65% and 63% reduction in paw edema, respectively. nih.gov The nature of substituents on the indole (B1671886) nucleus plays a crucial role in modulating their anti-inflammatory effects. nih.gov

Other Biological Activities

Beyond antimicrobial and anti-inflammatory effects, derivatives of this compound have been explored for other significant biological activities, particularly as kinase inhibitors for anticancer therapy. cancertreatmentjournal.comnih.gov Sunitinib, an oxindole-based multi-tyrosine kinase inhibitor, is a notable example that targets VEGFR, PDGFR, and c-Kit. nih.gov The C(5) and C(6) positions of the oxindole moiety are critical for interaction with the ATP-binding site of kinases. cancertreatmentjournal.com

Furthermore, some pyrimidine-5-carbonitrile derivatives have been designed as dual inhibitors of EGFRWT and COX-2 for their potential as anti-cancer agents. nih.gov Compounds 4e and 4f from this series showed high activity against Colo 205 cancer cell lines with IC50 values of 1.66 and 1.83 μM, respectively. nih.gov

A series of novel mono and bishydrazones bearing a 2-oxindole moiety were synthesized and tested for their anticancer activities against human melanoma A375 and colon adenocarcinoma HT-29 cell lines. mdpi.com The synthesized compounds were generally more cytotoxic against HT-29 cells. mdpi.com

Antidiabetic Activity (e.g., α-Glucosidase Inhibition)

The inhibition of α-glucosidase, a key enzyme in carbohydrate metabolism, is a therapeutic strategy for managing type 2 diabetes. frontiersin.orgresearchgate.net By delaying carbohydrate digestion, α-glucosidase inhibitors can help control postprandial hyperglycemia. researchgate.net Several studies have highlighted the potential of 2-oxindole derivatives as α-glucosidase inhibitors. frontiersin.org

A series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. frontiersin.org Many of these compounds demonstrated potent inhibition, with some derivatives exhibiting significantly higher activity than the standard drug, acarbose. frontiersin.org For instance, compounds 3d , 3f , and 3i from this series were found to be approximately 10 to 15 times more active than acarbose. frontiersin.org Kinetic studies revealed that these potent derivatives inhibit α-glucosidase in a reversible and mixed-type manner. researchgate.net

In another study, 1-(4-Chlorobenzylidene)-5-(2-oxoindolin-3-ylidene) thiocarbohydrazone was evaluated for its antidiabetic activity in an alloxan-induced diabetic chick model. scispace.com The compound demonstrated a significant, dose-dependent reduction in blood glucose levels. scispace.com

| Compound | Activity | Model | Key Findings |

| 5-Fluoro-2-oxindole derivatives (e.g., 3d, 3f, 3i) | α-Glucosidase Inhibition | In vitro enzymatic assay | Showed 10-15 times higher activity than acarbose. frontiersin.org |

| 1-(4-Chlorobenzylidene)-5-(2-oxoindolin-3-ylidene) thiocarbohydrazone | Antidiabetic | Alloxan-induced diabetic chick model | Significant dose-dependent reduction in blood glucose. scispace.com |

Antiglycation Activity

Advanced glycation end products (AGEs) are implicated in the pathogenesis of diabetic complications and other diseases. researchgate.net Compounds with antiglycation properties can inhibit the formation of these harmful products. Several 2-oxindole derivatives have been synthesized and assessed for their in vitro antiglycation potential. nih.govresearchgate.net

In one study, a series of oxindole derivatives were synthesized and showed varying degrees of antiglycation activity. nih.gov The most potent compound in this series, 3-[(3-Chlorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one, exhibited an IC50 value of 150.4 ± 2.5 µM, which was superior to the standard inhibitor, rutin (B1680289) (IC50 = 294.5 ± 1.50 µM). nih.govresearchgate.net This highlights the potential of the oxindole scaffold in developing effective antiglycation agents.

| Compound | IC50 (µM) | Standard | IC50 (µM) |

| 3-[(3-Chlorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one | 150.4 ± 2.5 | Rutin | 294.5 ± 1.50 |

| 3-[(4-Chlorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one | 194.4 ± 2.1 | ||

| 3-[(4-Methylphenyl)methylidene]-1,3-dihydro-2H-indol-2-one | 267.6 ± 5.4 | ||

| 3-[(4-Methoxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one | 284.8 ± 5.3 |

Anticonvulsant Activity